molecular formula C21H19N3O6 B2731339 4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(3,4-DIMETHOXYPHENYL)PYRROLIDIN-2-ONE CAS No. 941960-81-2

4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(3,4-DIMETHOXYPHENYL)PYRROLIDIN-2-ONE

Cat. No.: B2731339
CAS No.: 941960-81-2
M. Wt: 409.398
InChI Key: ZVBWUGQJBODYMF-UHFFFAOYSA-N
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Description

4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(3,4-DIMETHOXYPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(3,4-DIMETHOXYPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the oxadiazole ring through a cyclization reaction of a hydrazide with a nitrile. The benzodioxole and pyrrolidinone moieties are then introduced through subsequent reactions, such as nucleophilic substitution and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scaling up the synthesis would require careful control of reaction parameters to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(3,4-DIMETHOXYPHENYL)PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(3,4-DIMETHOXYPHENYL)PYRROLIDIN-2-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(3,4-DIMETHOXYPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to these targets and altering their function, which can result in various biological outcomes such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-(3,4-DIMETHOXYPHENYL)PYRROLIDIN-2-ONE is unique due to its combination of three distinct ring systems, which imparts specific chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a versatile compound for various research applications .

Properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6/c1-26-15-6-4-14(9-17(15)27-2)24-10-13(8-19(24)25)21-22-20(23-30-21)12-3-5-16-18(7-12)29-11-28-16/h3-7,9,13H,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBWUGQJBODYMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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